

General Pharmacophore Model & SAR for VEGFR-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vegfr-2-IN-24

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Although data on **VEGFR-2-IN-24** is unavailable, analysis of known VEGFR-2 inhibitors reveals a common pharmacophore model, especially for type II inhibitors that bind to the inactive (DFG-out) conformation of the kinase [1] [2]. The structure-activity relationship (SAR) for these inhibitors is typically built upon three key pharmacophoric features, as summarized in the table below.

Pharmacophoric Feature	Structural Role & Interactions	SAR Insights & Common Motifs
Heteroaromatic Core	Occupies ATP-binding site; forms hydrogen bond with backbone NH of Cys919 in hinge region [1] [2].	Flat heteroaromatic systems essential. Quinazoline [3], furopyrimidine , and thienopyrimidine [1] scaffolds show high potency. Bioisosteric replacement (e.g., thieno for furo) can modulate activity [1].
Hydrogen Bond Donor/Acceptor (HBD/HBA)	Binds to gate area residues Glu885 and Asp1046 of DFG motif [1] [2].	Amide or urea linker groups optimal. Urea NH groups form dual H-bonds with Glu885; carbonyl oxygen bonds with Asp1046 [1]. Spacer of 3-5 bonds between heteroaromatic core and HBD/HBA region favorable [4].
Terminal Hydrophobic Motif	Occupies allosteric back hydrophobic pocket revealed by DFG-out conformation [1] [2].	Aryl rings (phenyl, substituted phenyl) common. Lipophilic substitutions (e.g., 3-trifluoromethyl, 3-fluoro) enhance activity by increasing hydrophobic interactions [3].

Experimental Protocols for Key Assays

The following are standard experimental methodologies used in the cited literature to generate the SAR data.

In vitro VEGFR-2 Kinase Inhibition Assay

- **Objective:** To measure the half-maximal inhibitory concentration (IC_{50}) of compounds against the VEGFR-2 kinase enzyme.
- **Protocol Summary:** A typical assay uses a recombinant VEGFR-2 kinase domain. The reaction mixture includes ATP, a substrate (e.g., poly(Glu,Tyr)), and the test compound. After incubation, the reaction is stopped, and the amount of phosphorylated product is quantified, often using an ELISA-based detection method. IC_{50} values are determined by testing compounds across a range of concentrations (e.g., 0.001-100 μ M) [1] [3].

Molecular Docking

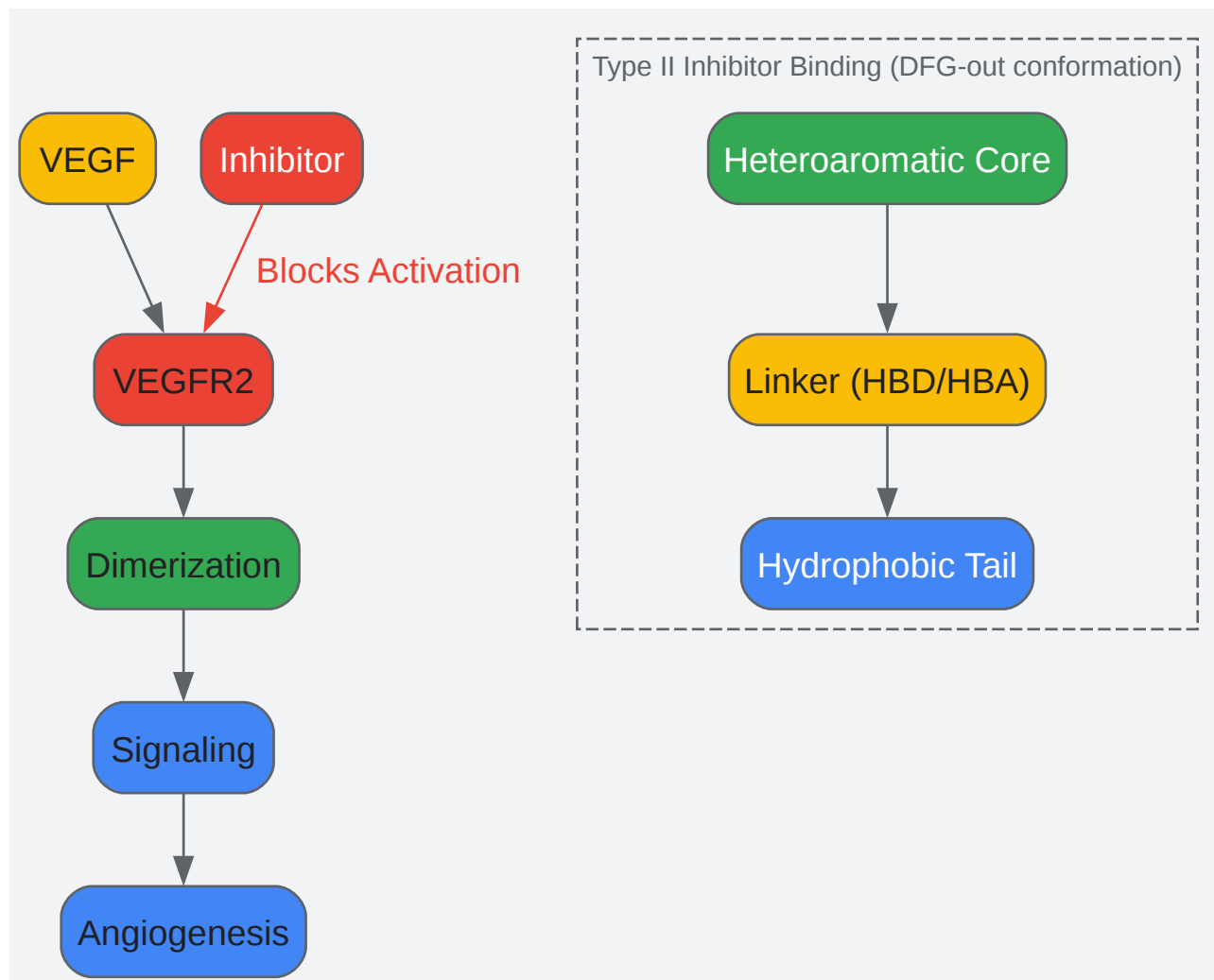
- **Objective:** To predict the binding mode and interactions of a compound within the VEGFR-2 binding pocket.
- **Protocol Summary:** The 3D structure of VEGFR-2 (e.g., PDB ID: 4ASD) is prepared by adding hydrogen atoms and assigning charges. The 3D structure of the ligand is optimized and then docked into the binding site. The resulting poses are analyzed for key interactions with residues like Cys919 (hinge region), Glu885, and Asp1046 (DFG motif) [5] [1] [2].

Cellular Anti-Proliferation Assay

- **Objective:** To evaluate the compound's ability to inhibit the proliferation of endothelial or cancer cells.
- **Protocol Summary:** Human Umbilical Vein Endothelial Cells (HUVECs) or specific cancer cell lines (e.g., MCF-7, HepG2) are seeded and treated with the test compound. After a set time (e.g., 48-72 hours), cell viability is measured using a colorimetric assay like MTT. The results are expressed as % inhibition or GI_{50} (concentration for 50% growth inhibition) [1] [2].

VEGFR-2 Signaling Pathway and Inhibitor Binding

The diagram below illustrates the central role of VEGFR-2 in angiogenesis and the mechanism by which type II inhibitors block its signaling, based on the described pharmacophore.



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